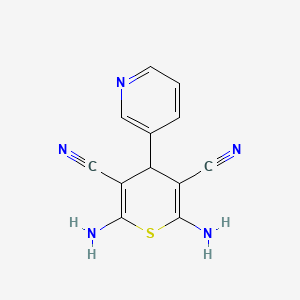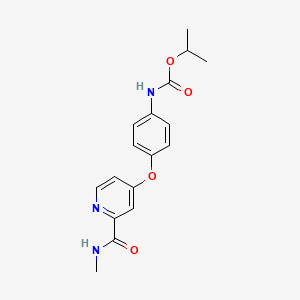![molecular formula C18H20N2O3 B2659463 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034595-16-7](/img/structure/B2659463.png)
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” belongs to the class of organic compounds known as indanes . These are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring .
Molecular Structure Analysis
The molecular formula of the compound is C16H17NO2S . The InChI representation of the compound is InChI=1S/C16H17NO2S/c1-11-6-14(20-9-11)15(18)17-10-16(19)7-12-4-2-3-5-13(12)8-16/h2-6,9,19H,7-8,10H2,1H3,(H,17,18) . The Canonical SMILES representation is CC1=CSC(=C1)C(=O)NCC2(CC3=CC=CC=C3C2)O .Physical And Chemical Properties Analysis
The molecular weight of the compound is 287.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound is 287.09799996 g/mol . The Topological Polar Surface Area of the compound is 77.6 Ų . The compound has a Heavy Atom Count of 20 .Aplicaciones Científicas De Investigación
Antihypertensive Effects
N-(biphenylylmethyl)imidazoles, which share structural similarities with the queried compound, have been developed as potent, orally active antihypertensive agents. These compounds, such as DuP 753, have shown significant efficacy in reducing blood pressure (Carini et al., 1991).
Alzheimer's Disease Treatment
A series of hydroxamic acids, including compounds structurally related to the queried compound, have demonstrated potent selective inhibition against histone deacetylase 6 (HDAC6). These inhibitors have shown potential in ameliorating Alzheimer's disease phenotypes by reducing tau protein phosphorylation and aggregation, offering neuroprotective activity (Lee et al., 2018).
Drug Metabolism Studies
19F-nuclear magnetic resonance (NMR) has been utilized to study the metabolism and disposition of potent HIV integrase inhibitors, including compounds with structural similarities to the queried compound. This research aids in understanding the pharmacokinetics and pharmacodynamics of these drugs (Monteagudo et al., 2007).
Polymer Synthesis
Compounds with structural features similar to the queried compound have been used in the synthesis of ordered polymers. For example, the synthesis of poly(amide−acylhydrazide−amide) involves monomers with comparable structural frameworks, indicating potential applications in materials science (Yu et al., 1999).
Coordination Chemistry
Research in coordination chemistry has explored the use of β-functional phenyl isocyanides, including derivatives of 2,3-dihydro-1H-indol-2-ylidene, which are structurally related to the queried compound. These studies have implications for the development of novel metal-organic frameworks and catalysts (Tamm & Hahn, 1999).
Antiallergic Activity
Research into acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, which have structural similarities to the queried compound, has shown potential antiallergic properties. These compounds displayed activity comparable to disodium cromoglycate, indicating their potential use in treating allergies (Wade et al., 1983).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(16-14-7-3-4-8-15(14)23-20-16)19-11-18(22)9-12-5-1-2-6-13(12)10-18/h1-2,5-6,22H,3-4,7-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKVAPIATMHQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3(CC4=CC=CC=C4C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2659380.png)

![Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2659383.png)


![1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2659387.png)
![(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2659388.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2659390.png)


![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride](/img/structure/B2659399.png)


![3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2659403.png)